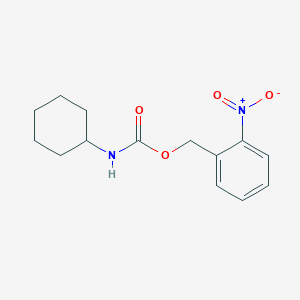

2-Nitrobenzyl cyclohexylcarbamate

Vue d'ensemble

Description

Benzoyl Coenzyme A (sel de sodium) est un intermédiaire dans le métabolisme microbien des composés aromatiques. Il s'agit d'un dérivé du coenzyme A, où le groupe benzoyle est lié à la molécule de coenzyme A. Ce composé joue un rôle crucial dans diverses voies biochimiques, en particulier dans la dégradation des composés aromatiques dans des conditions aérobies et anaérobies .

Applications De Recherche Scientifique

Benzoyl Coenzyme A (sodium salt) has a wide range of applications in scientific research:

Chemistry: It is used as a substrate to study enzyme kinetics and mechanisms, particularly those involving coenzyme A derivatives.

Biology: It plays a role in the microbial degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism.

Medicine: Benzoyl Coenzyme A is involved in the biosynthesis of antibiotics, such as enterocin, which has potential therapeutic applications.

Industry: It is used in the production of various biochemicals and as a biomarker for the anaerobic degradation of aromatic compounds

Safety and Hazards

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Benzoyl Coenzyme A (sel de sodium) peut être synthétisé par le métabolisme anaérobie du benzoate, du toluène et de la phénylalanine. L'enzyme clé impliquée dans ce processus est la benzoate-CoA ligase, qui catalyse la conversion du benzoate en benzoyl Coenzyme A dans des conditions aérobies et anaérobies .

Méthodes de production industrielle : La production industrielle de Benzoyl Coenzyme A (sel de sodium) implique généralement des procédés de fermentation microbienne. Des souches spécifiques de bactéries, telles que les protéobactéries, sont utilisées pour convertir le benzoate en Benzoyl Coenzyme A par l'action de la benzoate-CoA ligase .

Types de réactions :

Oxydation : Le Benzoyl Coenzyme A peut subir des réactions d'oxydation, en particulier en présence d'oxygénases.

Réduction : Il peut également être réduit par des réductases spécifiques, telles que la benzoyl-CoA réductase.

Substitution : Le groupe benzoyle peut être substitué par d'autres groupes fonctionnels par des réactions enzymatiques.

Réactifs et conditions courants :

Oxydation : Oxygénases et oxygène moléculaire.

Réduction : Benzoyl-CoA réductase et agents réducteurs.

Substitution : Diverses enzymes qui facilitent le transfert de groupes fonctionnels.

Principaux produits formés :

Oxydation : Epoxybenzoyl Coenzyme A.

Réduction : Formes réduites de Benzoyl Coenzyme A.

Substitution : Divers dérivés substitués du Benzoyl Coenzyme A.

4. Applications de la recherche scientifique

Benzoyl Coenzyme A (sel de sodium) a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme substrat pour étudier la cinétique et les mécanismes enzymatiques, en particulier ceux impliquant des dérivés du coenzyme A.

Biologie : Il joue un rôle dans la dégradation microbienne des composés aromatiques, ce qui en fait un outil précieux pour étudier le métabolisme microbien.

Médecine : Benzoyl Coenzyme A est impliqué dans la biosynthèse d'antibiotiques, tels que l'entérocine, qui a des applications thérapeutiques potentielles.

Industrie : Il est utilisé dans la production de divers produits biochimiques et comme biomarqueur pour la dégradation anaérobie des composés aromatiques

5. Mécanisme d'action

Benzoyl Coenzyme A (sel de sodium) exerce ses effets par son rôle d'intermédiaire dans diverses voies biochimiques. Il agit comme un substrat pour des enzymes telles que la benzoate-CoA ligase, la benzoyl-CoA réductase et les oxygénases. Ces enzymes catalysent la conversion du Benzoyl Coenzyme A en d'autres métabolites, facilitant la dégradation des composés aromatiques. Les cibles moléculaires incluent les enzymes impliquées dans le métabolisme du coenzyme A et les voies liées à la dégradation des composés aromatiques .

Composés similaires :

Acétyl Coenzyme A : Un autre dérivé du coenzyme A impliqué dans de nombreuses voies métaboliques, en particulier dans la synthèse et l'oxydation des acides gras.

Succinyl Coenzyme A : Impliqué dans le cycle de l'acide citrique et la synthèse de l'hème.

Malonyl Coenzyme A : Joue un rôle dans la biosynthèse des acides gras.

Unicité : Benzoyl Coenzyme A (sel de sodium) est unique en raison de son rôle spécifique dans la dégradation des composés aromatiques. Contrairement aux autres dérivés du coenzyme A, il est spécifiquement impliqué dans le métabolisme microbien des composés aromatiques, ce qui en fait un outil précieux pour étudier ces voies .

Mécanisme D'action

Benzoyl Coenzyme A (sodium salt) exerts its effects through its role as an intermediate in various biochemical pathways. It acts as a substrate for enzymes such as benzoyl-CoA ligase, benzoyl-CoA reductase, and oxygenases. These enzymes catalyze the conversion of Benzoyl Coenzyme A into other metabolites, facilitating the degradation of aromatic compounds. The molecular targets include enzymes involved in coenzyme A metabolism and pathways related to the degradation of aromatic compounds .

Comparaison Avec Des Composés Similaires

Acetyl Coenzyme A: Another coenzyme A derivative involved in numerous metabolic pathways, particularly in the synthesis and oxidation of fatty acids.

Succinyl Coenzyme A: Involved in the citric acid cycle and the synthesis of heme.

Malonyl Coenzyme A: Plays a role in fatty acid biosynthesis.

Uniqueness: Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other coenzyme A derivatives, it is specifically involved in the microbial metabolism of aromatic compounds, making it a valuable tool for studying these pathways .

Propriétés

IUPAC Name |

(2-nitrophenyl)methyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-14(15-12-7-2-1-3-8-12)20-10-11-6-4-5-9-13(11)16(18)19/h4-6,9,12H,1-3,7-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMCHQONLVUNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)OCC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259994 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119137-03-0 | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119137-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)methyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)